[(4-Methoxynaphthyl)sulfonyl]indoline
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Overview
Description
[(4-Methoxynaphthyl)sulfonyl]indoline is a synthetic organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxynaphthalene group attached to a sulfonyl indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxynaphthyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: 4-methoxynaphthalene-1-carboxylic acid.
Reduction: 1-[(4-methoxynaphthalen-1-yl)thio]-2,3-dihydro-1H-indole.
Substitution: 1-[(4-bromo-1-naphthyl)sulfonyl]-2,3-dihydro-1H-indole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a tubulin polymerization inhibitor, which could have implications in cancer research.
Medicine: Explored for its antiproliferative activity against cancer cell lines, showing promise as an anticancer agent.
Mechanism of Action
The mechanism of action of [(4-Methoxynaphthyl)sulfonyl]indoline involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxynaphthalen-1-yl)sulfonyl]azepane: Similar structure but with an azepane ring instead of an indole ring.
(1S)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid: Contains a biphenyl group instead of a naphthalene group.
Uniqueness
[(4-Methoxynaphthyl)sulfonyl]indoline is unique due to its specific combination of a methoxynaphthalene group and a sulfonyl indole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, particularly in the context of tubulin polymerization inhibition.
Properties
Molecular Formula |
C19H17NO3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
InChI Key |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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